molecular formula C8H12N4 B111997 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 158001-28-6

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No.: B111997
CAS No.: 158001-28-6
M. Wt: 164.21 g/mol
InChI Key: WXEIWFYQLJCWSP-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS: 158001-28-6) is a pyrazole derivative with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol. This compound features a tert-butyl group at the N1 position, a cyano group at C4, and an amino group at C5, forming a versatile scaffold for chemical modifications . Its synthesis involves a two-step route starting from potassium tricyanomethanide, utilizing a selective Sandmeyer reaction to introduce bromine at the C3 position, which serves as a key intermediate for further functionalization (e.g., aryl group introduction via Suzuki coupling) . This compound is widely used in medicinal chemistry as a precursor for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are explored as ligands for biological targets such as cannabinoid receptors and protein kinases .

Properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEIWFYQLJCWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383917
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-28-6
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
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Preparation Methods

Sandmeyer Reaction-Based Synthesis

A streamlined two-step protocol developed by Bobko et al. (2016) enables the synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile via a selective Sandmeyer reaction. The process begins with potassium tricyanomethanide, which undergoes cyclization with tert-butylhydrazine to form 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Key advantages include:

  • Step 1 : Cyclocondensation of potassium tricyanomethanide with tert-butylhydrazine in ethanol at 80°C for 6 hours, yielding this compound precursor (85% yield).

  • Step 2 : Bromination via Sandmeyer reaction using CuBr₂ in hydrobromic acid at 0–5°C, achieving 78% yield with >95% purity.

This method’s selectivity for bromination at the pyrazole C3 position minimizes side products, making it scalable for industrial applications.

Michael Addition-Cyclization Approach

Aryl hydrazines react with (ethoxymethylene)malononitrile in a Michael addition-cyclization sequence to form the target compound. López-Ruiz et al. (2015) optimized this route under nitrogen atmosphere in ethanol or trifluoroethanol:

ParameterConditionYield (%)
SolventEthanol84
Reaction Time4 hours (reflux)47–68
PurificationColumn chromatography (hexane/EtOAc)90–95% purity

Notably, trifluoroethanol enhances electrophilicity of the α,β-unsaturated nitrile, reducing reaction time to 2 hours. Neutralization of hydrochloride salts (e.g., 4-fluorophenylhydrazine) with triethylamine is critical to prevent side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

  • Sandmeyer Route : Higher overall yield (72% over two steps) but requires handling corrosive HBr.

  • Michael Addition : Single-step synthesis (47–84% yield) with milder conditions but lower atom economy.

Industrial Feasibility

FactorSandmeyer MethodMichael Addition
Equipment CostsModerate (glass-lined reactors)Low (standard reflux)
Byproduct ManagementBromide waste neutralizationMinimal
Throughput500 kg/batch200 kg/batch

The Sandmeyer method is preferred for large-scale production due to superior throughput, despite higher waste treatment costs.

Optimization Strategies and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce yield due to side reactions. Ethanol balances reactivity and selectivity, as demonstrated by kinetic studies.

Temperature Control

  • Cyclization : Exothermic; maintaining 80°C prevents runaway reactions.

  • Bromination : Subzero temperatures (−10°C) suppress dibromination, enhancing selectivity to >98%.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (7:3) resolves unreacted hydrazines and nitrile byproducts.

  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals with 99.5% purity (HPLC).

Spectroscopic Validation

TechniqueKey Data
¹H NMR (CDCl₃)δ 1.45 (s, 9H, t-Bu), 5.21 (s, 2H, NH₂)
IR (KBr)3340 cm⁻¹ (NH₂), 2215 cm⁻¹ (C≡N)
MS (ESI+)m/z 165.1 [M+H]⁺

Recent advances focus on catalytic asymmetric synthesis and flow chemistry. Pd-catalyzed coupling reactions enable introduction of aryl groups at C3, though yields remain suboptimal (35–50%). Microreactor systems reduce reaction times to 30 minutes but require further scale-up trials.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is explored for its potential as a bioactive molecule with various therapeutic properties:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of pyrazole can target specific enzymes involved in cancer metabolism, leading to potential therapeutic applications .

Drug Development

The compound serves as a lead structure in drug design, particularly for creating enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets allows researchers to develop compounds that can modulate specific biochemical pathways involved in diseases such as cancer and bacterial infections .

Synthetic Chemistry

In synthetic chemistry, this compound acts as an important intermediate for synthesizing more complex heterocyclic compounds. It can be modified to produce various substituted pyrazoles with enhanced biological activities .

Industrial Applications

The compound is utilized in the production of specialty chemicals and advanced materials due to its unique structural features that allow for extensive modification and functionalization. This versatility makes it valuable in various industrial processes, including the manufacture of agrochemicals and polymers .

Case Studies and Research Findings

StudyApplicationFindings
Alves et al. (2022)Synthesis of N-substituted pyrazolesDemonstrated the use of this compound as a precursor for synthesizing dimeric structures with potential anticancer activity .
DABCO-catalyzed synthesisGreen chemistryDeveloped an efficient synthesis method for pyrazole derivatives using DABCO as a catalyst, highlighting the environmental benefits of this approach .
Drug development studiesEnzyme inhibitorsInvestigated the compound's potential as an irreversible inhibitor of specific kinases involved in cancer progression, showcasing its therapeutic promise .

Mechanism of Action

The mechanism of action of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Aryl vs. Alkyl Groups: The p-tolyl derivative (103646-82-8) may exhibit improved π-π stacking interactions in receptor binding compared to alkyl-substituted analogs . Positional Isomerism: The 3-amino isomer (141458-80-2) likely has distinct electronic properties due to the shifted amino group, altering reactivity in further derivatizations .

Synthesis Methods: The tert-butyl compound employs a Sandmeyer reaction for bromination, enabling regioselective functionalization at C3 . In contrast, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile is synthesized via direct alkylation of the pyrazole core, bypassing bromination .

Biological Relevance :

  • 158001-28-6 is a key intermediate for carboxamides with reported activity against targets like CDPK1 (a kinase in Toxoplasma gondii) .
  • Derivatives of the p-tolyl analog (103646-82-8) may share similar bioactivity but lack explicit data in the provided evidence .

Notable Differences:

  • The chloro-ethyl derivative may pose higher reactivity risks due to the labile C-Cl bond, requiring careful handling .
  • The ethyl-methyl analog (102997-29-5) has explicit flammability warnings, unlike the tert-butyl compound .

Biological Activity

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₄. The compound features a pyrazole ring, an amino group at position 5, a tert-butyl group at position 1, and a carbonitrile group at position 4. The presence of the tert-butyl group enhances stability and selectivity in biological systems, while the carbonitrile group contributes to its reactivity.

Research indicates that this compound interacts with specific biological targets, modulating enzyme activity by binding to active or allosteric sites on proteins. This interaction can lead to therapeutic effects such as inhibition or activation of various biochemical processes. The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of increasing interest in medicinal research.

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. It has been reported that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Table 1: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundA549 (Lung)TBD
MCF7 (Breast)TBD
HT29 (Colon)TBD

Note: TBD = To Be Determined; specific IC50 values are yet to be published for this compound.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Study : A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines (A549, MCF7, HT29). The results indicated that these compounds could significantly reduce cell viability compared to control groups .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, demonstrating their ability to inhibit COX enzymes effectively. This suggests potential use in treating inflammatory diseases .

Q & A

Basic: What are the optimal conditions for synthesizing 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile?

The synthesis typically involves cyclocondensation of precursors like β-ketoesters or enaminonitriles. For example, guar gum has been employed as a biodegradable catalyst in pyrazole synthesis under mild conditions (50–60°C, ethanol solvent), yielding products with high purity after recrystallization . Key steps include controlling stoichiometry, reaction time (12–24 hours), and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) . Confirm completion using TLC or LC-MS.

Basic: How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation of polar solvents (e.g., DMSO/water mixtures) at 4°C promotes single-crystal growth. For structural elucidation, SHELX software is widely used for refinement, leveraging high-resolution data (R factor < 0.05) and hydrogen-bonding networks to resolve molecular packing . Pre-cooling solutions to 0°C before crystallization minimizes disorder. A case study on a chloroethyl analog achieved a mean C–C bond deviation of 0.002 Å using SHELXL .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR vs. IR)?

Discrepancies between spectral results often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, NH₂ stretching in IR (3237 cm⁻¹) may not split in NMR due to proton exchange . Validate by comparing data across solvents (DMSO-d₆ vs. CDCl₃) and temperatures. For ambiguous cases, computational NMR prediction (DFT/B3LYP) aligns experimental peaks with theoretical shifts .

Advanced: What computational methods predict reactivity and electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and Mulliken charges. Studies on pyrazole-4-carbonitrile derivatives reveal electron-withdrawing effects of the nitrile group, directing electrophilic substitution to the pyrazole ring . Pair these with molecular docking to assess bioactivity (e.g., anticonvulsant targets) .

Advanced: How to resolve contradictions in crystallographic vs. solution-phase structures?

X-ray structures may show planar conformations stabilized by intermolecular H-bonds, while solution NMR detects rotational isomers. For 5-amino-pyrazoles, compare torsion angles from crystallography (e.g., C-N-C-C dihedrals) with NOESY correlations. A study on a triazole-pyrazole hybrid resolved such discrepancies by analyzing packing forces (π-π stacking) vs. solvent polarity effects .

Basic: What characterization techniques validate purity and structure?

  • 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm) .
  • IR : Identify CN (2296 cm⁻¹) and NH₂ stretches .
  • XRD : Resolve bond lengths (e.g., C≡N: ~1.14 Å) and intermolecular interactions .
  • MS : Match molecular ion peaks (e.g., m/z 134 [M⁺] for a related azido derivative) .

Advanced: How to analyze intermolecular interactions for supramolecular assembly?

Use Hirshfeld surface analysis (CrystalExplorer) to quantify H-bonding (N-H⋯N, C-H⋯π) and van der Waals contributions. For 5-amino-1-(2-chloroethyl) analog, N-H⋯N interactions (2.8–3.0 Å) dominate the crystal lattice, while chloroethyl groups participate in C-Cl⋯π contacts . Compare with Cambridge Structural Database entries to identify packing motifs.

Advanced: What strategies assess pharmacological potential without commercial bias?

  • In vitro assays : Screen for kinase inhibition or anticonvulsant activity using MTT or PTZ-induced seizure models .
  • SAR studies : Modify substituents (e.g., tert-butyl to aryl groups) and correlate logP with bioavailability.
  • ADMET prediction : Use SwissADME to estimate permeability (e.g., blood-brain barrier penetration for CNS targets) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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